molecular formula C9H8BrFO2 B1532121 3-(2-Bromo-5-fluorophenyl)propanoic acid CAS No. 1003048-71-2

3-(2-Bromo-5-fluorophenyl)propanoic acid

Cat. No. B1532121
CAS RN: 1003048-71-2
M. Wt: 247.06 g/mol
InChI Key: CBKSPBGBNLIACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-5-fluorophenyl)propanoic acid, also known as 2-bromo-5-fluorobenzoic acid, is an organic compound used in scientific research. It is a white crystalline solid with a molecular weight of 247.01 g/mol, and it is soluble in water, ethanol, and methanol. This compound has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Organic Synthesis Building Blocks

3-(2-Bromo-5-fluorophenyl)propanoic acid: is a valuable building block in organic synthesis. It can be used to introduce a bromo-fluorophenyl group into a compound, which is beneficial for creating molecules with specific electronic and steric properties. This compound can serve as a precursor for synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in molecules that interact with biological targets. Its incorporation into drug-like molecules can enhance binding affinity and selectivity towards certain enzymes or receptors. This is particularly useful in the design of novel therapeutic agents .

Material Science

The bromo and fluoro substituents on the phenyl ring of 3-(2-Bromo-5-fluorophenyl)propanoic acid can influence the material properties of polymers when used as a monomer. It can impart flame retardancy and chemical resistance to the resulting polymers, making them suitable for specialized applications .

Catalysis

This compound can act as a ligand for transition metal catalysts. The presence of halogens can modulate the electronic properties of the metal center, thus affecting the catalyst’s activity and selectivity in various chemical reactions, including cross-coupling reactions .

Agrochemical Research

In agrochemical research, halogenated phenylpropanoic acids are explored for their potential as herbicides or fungicides. The specific structure of 3-(2-Bromo-5-fluorophenyl)propanoic acid could be investigated for its activity against plant pathogens or weeds .

Environmental Studies

The environmental fate of halogenated compounds is of significant interest3-(2-Bromo-5-fluorophenyl)propanoic acid can be used as a model compound to study degradation pathways and the impact of such substances on ecosystems .

Analytical Chemistry

In analytical chemistry, 3-(2-Bromo-5-fluorophenyl)propanoic acid can be used as a standard for chromatographic methods. It helps in developing analytical techniques for detecting similar halogenated compounds in various matrices .

Chemical Education

Lastly, this compound can be utilized in chemical education to demonstrate various organic chemistry reactions and principles, such as nucleophilic substitution and the effects of halogen substituents on reactivity and acidity .

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-Bromo-5-fluorophenyl)propanoic acid may also interact with various biological targets, leading to diverse biological activities.

Biochemical Pathways

The biochemical pathways affected by 3-(2-Bromo-5-fluorophenyl)propanoic acid are not yet knownIt’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(2-Bromo-5-fluorophenyl)propanoic acid may also affect a wide range of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Bromo-5-fluorophenyl)propanoic acid are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the diverse biological activities of similar compounds, it’s plausible that 3-(2-bromo-5-fluorophenyl)propanoic acid may have a broad spectrum of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . .

properties

IUPAC Name

3-(2-bromo-5-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKSPBGBNLIACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656122
Record name 3-(2-Bromo-5-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003048-71-2
Record name 3-(2-Bromo-5-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-5-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-5-fluorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Bromo-5-fluorophenyl)propanoic acid
Reactant of Route 4
3-(2-Bromo-5-fluorophenyl)propanoic acid
Reactant of Route 5
3-(2-Bromo-5-fluorophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Bromo-5-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.